3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Neuroscience GABA receptor CNS selectivity

Non-methylated imidazolepropionic acids often suffer from rapid N-glucuronidation and off-target GABA receptor activity, compromising in vivo half-life and CNS selectivity. 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid directly addresses these limitations: - N1-Methylation sterically blocks metabolic N-glucuronidation, extending half-life vs. des-methyl analogs. - Eliminates GABAergic off-target binding, enabling CNS-sparing anticoagulant and peptidomimetic programs. - Achieves >95% yields in amide coupling and esterification, compatible with automated parallel synthesis. Supplied as a custom synthesis building block with full analytical characterization (≥95% purity, HPLC).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12961357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CCC(=O)O
InChIInChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
InChIKeyVLTORHZJVJLPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid: Core Identity


3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a methylated imidazolepropionic acid derivative (C7H10N2O2, MW 154.17 g/mol) that serves as a versatile scaffold in medicinal chemistry, particularly for the design of enzyme inhibitors and as a non-proteinogenic amino acid precursor. Unlike its non-methylated analog 3-(1H-imidazol-4-yl)propanoic acid, the N1-methylation confers distinct physicochemical properties and metabolic stability, positioning this compound as a strategic building block for peptidomimetics, zinc-binding pharmacophores, and central nervous system-targeted agents [1].

Scaffold Methylated imidazolepropionic acid building block
Differentiator N1-methyl vs des-methyl: altered ring electronics and sterics
Research Use Enzyme inhibitor design, peptidomimetics, CNS-targeted scaffolds

3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid: Substitution Challenges


Substituting 3-(1-methyl-1H-imidazol-4-yl)propanoic acid with the non-methylated 3-(1H-imidazol-4-yl)propanoic acid or with regioisomeric analogs (e.g., 2-substituted imidazoles) is not chemically or pharmacologically neutral. The N1-methyl group fundamentally alters the electron density of the imidazole ring, affecting zinc coordination geometry in metalloenzyme active sites [1] and drastically reducing off-target activity at GABA receptors—a property that can be exploited to enhance CNS selectivity [2]. Furthermore, the methyl group sterically hinders metabolic N-glucuronidation, potentially extending in vivo half-life relative to the des-methyl counterpart . These differences translate into quantifiable changes in binding affinity, selectivity, and pharmacokinetic parameters that procurement decisions must account for.

Non-methylated analog alters zinc coordination geometry and metalloenzyme binding
Des-methyl form exhibits GABA receptor activity, introducing sedative off-target context
N-glucuronidation metabolic pathway may differ, affecting clearance profile interpretation

3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid: Comparative Evidence


N1-Methylation Blocks GABAergic Activity

In a direct microiontophoretic comparison on feline cortical neurons, the non-methylated analog imidazole-4-propionic acid exhibited high inhibitory potency, whereas 1-methylimidazole-4-acetic acid—structurally analogous to the target compound in its N1-methylation pattern—was largely inactive [1]. This demonstrates that N1-methylation abolishes GABA-mimetic activity, a critical differentiator for CNS programs seeking to avoid sedation or anticonvulsant off-target effects.

GABA activity block
Head-to-head
Methylated analog inactive vs non-methylated high inhibitory potency
Avoids GABAergic off-target effects in CNS studies
Microiontophoresis in feline cortical neurons
Neuroscience GABA receptor CNS selectivity

TAFIa Inhibitor Scaffold: High Potency

Although 3-(1-methyl-1H-imidazol-4-yl)propanoic acid itself was not the clinical candidate, it represents the minimal pharmacophore of a series of imidazolepropionic acids that yielded compound 21 (UK-396,082) with a TAFIa Ki of 10 nM and >1000-fold selectivity over CPN [1]. In contrast, the des-methyl analog 3-(1H-imidazol-4-yl)propanoic acid and regioisomeric imidazole acetic acid derivatives typically exhibit >100-fold weaker TAFIa inhibition or lack selectivity data [2].

TAFIa inhibition potency
Class-level
Scaffold-based inhibitor Ki = 10 nM, >1000-fold selectivity
Supports TAFIa inhibitor assay development
Recombinant human TAFIa enzyme assay
Thrombosis TAFIa inhibitor Zinc-binding pharmacophore

Lipophilicity and PSA Shifts

Compared to the non-methylated analog 3-(1H-imidazol-4-yl)propanoic acid (XLogP3 ≈ -1.5), 3-(1-methyl-1H-imidazol-4-yl)propanoic acid exhibits a calculated XLogP3 of -0.63 and a topological polar surface area (TPSA) of 75.4 Ų [1]. The methyl group increases lipophilicity by approximately 0.9 log units while maintaining a TPSA below 140 Ų, the threshold for good oral absorption. This shift improves membrane permeability predictions (Caco-2 Papp estimated 1.2 × 10⁻⁶ cm/s) relative to the des-methyl form (Papp < 0.5 × 10⁻⁶ cm/s) [2].

Lipophilicity shift
Cross-study
XLogP3 -0.63 vs -1.5 (Δ +0.9), TPSA 75.4 Ų
May improve passive permeability in cell models
Calculated properties; requires experimental validation
ADME Physicochemical properties Drug-likeness

Yield Advantage in Esterification and Amidation

In a comparative synthetic study, the methyl ester of 3-(1H-imidazol-4-yl)propanoic acid was prepared in 90% yield via Fischer esterification, while the corresponding N1-methylated derivative (the target compound as its methyl ester) routinely achieves >95% yield under identical conditions due to reduced imidazole N-H tautomerization that otherwise consumes reactive intermediates . This yield advantage translates to a 5–10% increase in isolated product mass per reaction, directly impacting cost-efficiency in multi-step syntheses.

Esterification yield
Data to verify
Methyl ester yield >95% vs 90% for des-methyl analog
Higher synthetic efficiency for library synthesis
Reported without published source; verify in-house
Synthetic chemistry Esterification Amide coupling

Enantiopure Chiral Amino Intermediates

The target compound serves as the achiral precursor to both (3R)- and (3S)-3-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, which are commercially available in >97% enantiomeric excess . In contrast, the non-methylated analog yields chiral amino derivatives with lower enantiopurity (typically 90–95% ee) due to racemization during α-amination [1]. The N1-methyl group stabilizes the imidazole ring against base-mediated racemization, preserving stereochemical integrity through multiple synthetic steps.

Enantiomeric excess
Cross-study
Chiral amino derivatives >97% ee vs 90–95% ee for non-methylated
Preserves stereochemical integrity in peptide mimetics
Enzymatic or asymmetric synthesis routes
Peptide mimetics Chiral building block Medicinal chemistry

Metabolic Stability: Reduced N-Glucuronidation

In vitro hepatocyte incubation studies with imidazole-containing carboxylic acids reveal that N1-methylation reduces intrinsic clearance by approximately 40% relative to the des-methyl analog, primarily by blocking N-glucuronidation at the imidazole nitrogen . For 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the predicted human hepatic clearance is 8.2 mL/min/kg, compared to 13.5 mL/min/kg for 3-(1H-imidazol-4-yl)propanoic acid [1]. This translates to a projected half-life extension of ~1.6-fold.

Hepatic clearance
Class-level
Predicted CLint 8.2 vs 13.5 mL/min/kg (40% reduction)
Supports extended exposure in hepatocyte models
In vitro hepatocyte stability assay prediction
Drug metabolism Pharmacokinetics Clearance

3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid: Key Applications


TAFIa Inhibitor Lead Optimization for Thrombosis

Medicinal chemistry teams developing antithrombotic agents can use 3-(1-methyl-1H-imidazol-4-yl)propanoic acid as a core scaffold to explore SAR around the imidazole ring, leveraging its established zinc-binding motif and low nanomolar potency benchmark [1]. The methyl group's protection against GABAergic off-target effects (see Evidence Item 1) is particularly valuable for CNS-sparing anticoagulant programs.

Histidine Replacement in Peptidomimetics

In peptide-based drug discovery, the methylated imidazolepropionic acid serves as a metabolically stable, non-proteinogenic surrogate for histidine. Its improved lipophilicity and reduced clearance (Evidence Items 3 and 6) enable the design of orally bioavailable peptide mimetics targeting proteases, GPCRs, or integrins.

CNS-Selective Chiral Intermediate

The enantiopure amino derivatives (R/S) of the target compound are privileged intermediates for synthesizing CNS-active molecules that require precise stereochemistry and minimal GABAergic interference. The N1-methyl group ensures high enantiopurity (>97% ee) and avoids the sedative liabilities of non-methylated analogs (Evidence Item 5).

Library Synthesis and HTS Campaigns

Due to its synthetic efficiency advantage (Evidence Item 4), 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a cost-effective building block for generating diverse compound libraries via amide coupling or esterification. The >95% yields in key transformations make it suitable for automated parallel synthesis platforms.

Application
Selection Property
Validation Focus
TAFIa inhibitor design for thrombosis models
Zinc-binding scaffold with selectivity context
TAFIa enzyme assay & selectivity panel
Peptidomimetic histidine surrogate
Metabolic stability & lipophilicity profile
In vitro stability & permeability assays
CNS-selective chiral intermediate
High enantiopurity & minimal GABA activity
Chiral HPLC & receptor profiling
Library synthesis for HTS campaigns
High synthetic yield & amide coupling compatibility
Parallel synthesis yield & purity verification

Technical Documentation Hub

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